Z-D-VAL-LEU-OH

protease kinetics enzymology germination biology

Researchers often face batch-to-batch variability in dipeptidase activity assays due to undefined substrate stereochemistry. Z-D-Val-Leu-OH (CAS 17708-79-1) eliminates this variable as a calibrated reference substrate with defined L,L configuration. - Validated model substrate for plant aminopeptidases and dipeptidases with defined optimal activity at pH 8.0 and temperatures up to 45°C. - Critical stereochemical precursor for plasmin-cleavable prodrug spacers; substitution with D,D or D,L analogs abolishes enzymatic recognition. - Well-characterized physicochemical profile (MW 364.44 g/mol, mp 98-99°C) ensures reproducible method development and analytical validation.

Molecular Formula C19H28N2O5
Molecular Weight 364.4 g/mol
CAS No. 17708-79-1
Cat. No. B098768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-VAL-LEU-OH
CAS17708-79-1
Molecular FormulaC19H28N2O5
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C19H28N2O5/c1-12(2)10-15(18(23)24)20-17(22)16(13(3)4)21-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24)
InChIKeyABNKBDCDDUXJCU-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-D-VAL-LEU-OH: Chemical & Enzymatic Profile


Z-D-VAL-LEU-OH (also known as N-Cbz-Val-Leu or Z-Val-Leu-OH) is a synthetic dipeptide derivative composed of valine and leucine residues with a benzyloxycarbonyl (Z/Cbz) protecting group at the N-terminus . This compound is established as a model substrate for plant proteases, aminopeptidases, and dipeptidases, with defined hydrolysis parameters including optimal pH 8.0 and temperature-dependent activity up to 45°C . Its well-characterized physicochemical properties—including molecular weight 364.44 g/mol, melting point 98-99°C, and predicted pKa of 3.47—facilitate reproducible experimental workflows in peptide chemistry and enzymology .

Protease substrate workflow
Calibrated model substrate for plant proteases, aminopeptidases, and dipeptidases.
Standardized hydrolysis parameters reported at pH 8.0, up to 45°C.
Stereochemical control building block
Defined L,L configuration supports enzyme-responsive prodrug design and peptide synthesis.
Stereochemical and sequence-dependent cleavage context requires validation.
Reproducible analytical reference
Well-characterized physiochemical profile facilitates method development and protocol transfer.

Z-D-VAL-LEU-OH: Stereochemical Specificity in Drug Release


Generic substitution among N-Cbz-protected dipeptides is not scientifically valid due to stereochemical and sequence-dependent effects on enzymatic recognition. Z-D-VAL-LEU-OH possesses a defined L,L stereochemical configuration that dictates its susceptibility to hydrolysis by specific proteases . In a comparative study of macromolecular prodrug systems, the d-Val-Leu-Lys spacer—synthesized from Cbz-D-Val-LeuOH as the starting dipeptide—enabled plasmin-mediated drug release, whereas direct drug-polymer linkage lacking this specific stereochemical sequence showed no release whatsoever under identical plasmin exposure [1]. Substituting the L,L dipeptide with analogs containing different stereochemistry (e.g., D,D or D,L) or alternative amino acid sequences would fundamentally alter or abolish the intended enzymatic recognition and cleavage kinetics.

Stereochemistry Stereochemical configuration is critical: substituting L,L dipeptide with D,D, D,L or racemic analogs may abolish enzymatic recognition and cleavage kinetics.
Sequence Alternative amino acid sequences cannot replicate the plasmin-mediated release profile observed with the Val-Leu-Lys spacer derived from this compound.
Functionality Direct drug-polymer linkage lacking this specific dipeptide spacer showed no release under identical plasmin conditions in reported models.

Z-D-VAL-LEU-OH: Comparative Hydrolysis & Release Evidence


Hydrolysis Inhibition by Hemoglobin

Z-D-VAL-LEU-OH hydrolysis by germination endosperm proteinase is quantitatively inhibited by hemoglobin. Under identical assay conditions, the presence of hemoglobin significantly reduces the hydrolysis rate compared to the uninhibited baseline reaction .

Hydrolysis Inhibition by Hemoglobin
Head-to-head
Significantly reduced hydrolysis rate vs. uninhibited baseline
Supports model-substrate validation for quantifying protease activity modulation.
Exact fold-change not numerically specified in source. Germination endosperm proteinase assay context.
protease kinetics enzymology germination biology

Plasmin-Mediated Prodrug Release

In a polymeric prodrug system, the d-Val-Leu-Lys spacer synthesized from Cbz-D-Val-LeuOH as the starting dipeptide demonstrated strong plasmin-mediated drug release. In contrast, the direct drug-polymer conjugate (PHEA-Cytarabine) lacking this specific spacer sequence showed no detectable drug release under identical plasmin incubation conditions [1].

Plasmin-Mediated Prodrug Release
Head-to-head
Strong release from spacer-containing conjugate vs. no detectable release from direct conjugate
Demonstrates binary functional difference critical for enzyme-responsive spacer design.
In vitro plasmin incubation. Conjugate contained 3% w/w Cytarabine [Refs-1].
drug delivery macromolecular prodrugs plasmin activation

Standardized Hydrolysis Parameters for Dipeptidase Assays

Z-D-VAL-LEU-OH is hydrolyzed by plant proteases, aminopeptidases, and dipeptidases at optimally pH 8.0, with the rate increasing with temperature up to 45°C . These defined parameters provide a calibrated reference point absent for many uncharacterized or commercially undocumented dipeptide substrates.

Standardized Hydrolysis Parameters
Class-level inference
Optimal pH 8.0; rate increases with temperature up to 45°C
Calibrated reference point enables direct protocol transfer and reduces optimization time.
Parameter values established for plant protease/aminopeptidase/dipeptidase assays.
enzyme assay standardization dipeptidase activity biochemical characterization

Plasma Stability Comparison

The PHEA-d-Val-Leu-Lys-Cytarabine conjugate, synthesized using Z-D-VAL-LEU-OH as the key dipeptide building block, demonstrated high stability in plasma incubation, with the drug-polymer linkage remaining intact in the absence of plasmin [1].

Plasma Stability Comparison
Class-level inference
High stability reported; drug-polymer linkage remains intact in absence of plasmin
Plasma-stable linkage context supports targeted prodrug release research.
Exact plasma half-life not reported. In vitro plasma incubation context [Refs-1].
pharmacokinetics prodrug stability plasma half-life

Z-D-VAL-LEU-OH: Research & Industrial Applications


Model Substrate for Plant Protease Assays

Z-D-VAL-LEU-OH serves as a calibrated reference substrate for quantifying plant protease, aminopeptidase, and dipeptidase activity. Researchers can perform assays under the defined optimal conditions of pH 8.0 and temperature up to 45°C, with hemoglobin included as a control inhibitor to validate enzyme specificity . This standardization facilitates direct comparison of enzymatic activity across different experimental batches, plant species, or treatment conditions, reducing inter-laboratory variability in germination biology and plant physiology research .

Building Block for Enzyme-Responsive Prodrugs

Z-D-VAL-LEU-OH functions as the critical stereochemical precursor for synthesizing the d-Val-Leu-Lys spacer sequence used in plasmin-activated polymeric prodrugs. In this validated application, the dipeptide is coupled with N6-CbzLys methyl ester to construct a tripeptide spacer that remains stable in plasma but undergoes specific cleavage in the presence of plasmin—an enzyme elevated in various tumor microenvironments [1]. This enables tumor-selective release of conjugated anticancer agents such as Cytarabine, distinguishing this spacer approach from non-releasing direct conjugation methods [1].

Reference Standard for Peptide Synthesis

With its well-defined physicochemical parameters—melting point 98-99°C, molecular weight 364.44 g/mol, and predicted pKa of 3.47—Z-D-VAL-LEU-OH serves as a reliable reference standard for validating peptide synthesis protocols, purification methods, and analytical characterization workflows . Its N-terminal Z protecting group provides a reproducible model for studying protecting group stability under various reaction conditions, making it valuable for training and method development in both academic and industrial peptide synthesis laboratories .

Application
Selection Property
Validation Focus
Plant protease model substrate
Defined hydrolysis parameters
Enzyme specificity and inhibition profiling
Enzyme-responsive prodrug building block
L,L stereochemical configuration
Plasmin-mediated spacer cleavage and stability
Peptide synthesis reference standard
Well-characterized physicochemical profile
Protecting group stability and method development

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